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molecular formula C12H12 B8542133 2-Ethylazulene CAS No. 74851-51-7

2-Ethylazulene

Cat. No. B8542133
M. Wt: 156.22 g/mol
InChI Key: FFJMBSDTSVGLBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06252097B1

Procedure details

3.7 g (16.4 mmol) of the above-obtained 1-cyano-2-ethylazulene-3-carboxylic acid was separated into two parts, i.e., about 1 g and a remaining part. 30 ml of 75% sulfuric acid was added to the first part, i.e., about 1 g of 1-cyano-2-ethylazulene-3-carboxylic acid and heated to 90° C., and thereafter gradually supplied with the remaining part of 1-cyano-2-ethylazulene-3-carboxylic acid. The mixture was heated at 90° C. for 2 hours and further at 120° C. for 2 hours. The obtained reaction solution was added to an aqueous solution containing 35 g of sodium hydroxide and extracted with a mixed solution of hexane and ethyl acetate. An organic phase of the extract was removed under a reduced pressure. The resultant crude product was purified by silica gel column chromatography, to obtain 1.71 g of 2-ethyl azulene (yield: 67%).
Name
1-cyano-2-ethylazulene-3-carboxylic acid
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
1-cyano-2-ethylazulene-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
35 g
Type
reactant
Reaction Step Three
Name
1-cyano-2-ethylazulene-3-carboxylic acid
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
67%

Identifiers

REACTION_CXSMILES
C([C:3]1[C:12]2[C:6]([CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=2)=[C:5](C(O)=O)[C:4]=1[CH2:16][CH3:17])#N.[OH-].[Na+]>S(=O)(=O)(O)O>[CH2:16]([C:4]1[CH:3]=[C:12]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=[CH:11]2)[CH:5]=1)[CH3:17] |f:1.2|

Inputs

Step One
Name
1-cyano-2-ethylazulene-3-carboxylic acid
Quantity
3.7 g
Type
reactant
Smiles
C(#N)C1=C(C(=C2C=CC=CC=C12)C(=O)O)CC
Step Two
Name
1-cyano-2-ethylazulene-3-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=C(C(=C2C=CC=CC=C12)C(=O)O)CC
Step Three
Name
Quantity
35 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
1-cyano-2-ethylazulene-3-carboxylic acid
Quantity
1 g
Type
reactant
Smiles
C(#N)C1=C(C(=C2C=CC=CC=C12)C(=O)O)CC
Name
Quantity
30 mL
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 90° C. for 2 hours and further at 120° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The obtained reaction solution
ADDITION
Type
ADDITION
Details
was added to an aqueous solution
EXTRACTION
Type
EXTRACTION
Details
extracted with a mixed solution of hexane and ethyl acetate
CUSTOM
Type
CUSTOM
Details
An organic phase of the extract was removed under a reduced pressure
CUSTOM
Type
CUSTOM
Details
The resultant crude product was purified by silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)C1=CC2=CC=CC=CC2=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.71 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 66.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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